molecular formula C12H16FNO4S B2819758 5-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide CAS No. 1257546-43-2

5-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2819758
CAS No.: 1257546-43-2
M. Wt: 289.32
InChI Key: ZPCHWHUNUVMMHV-UHFFFAOYSA-N
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Description

5-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide, commonly known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential therapeutic applications.

Scientific Research Applications

Cyclooxygenase Inhibition and Analgesic Applications

A study by Hashimoto et al. (2002) detailed the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and significantly increase COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Corrosion Inhibition Properties

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including compounds similar in structure to the specified chemical, to predict their inhibition efficiencies on the corrosion of iron. These studies revealed that such compounds exhibit significant corrosion inhibition properties, which are consistent with experimental data (Kaya et al., 2016).

Fluorophore Applications for Zn(II) Detection

Kimber et al. (2003) synthesized analogues of a Zinquin-related fluorophore, exploring the potential for Zn(II) detection. The study highlighted the synthesis of derivatives and their structural determination, noting that these compounds form fluorescent complexes with Zn(II), indicating their utility in detecting this metal ion in biological systems (Kimber et al., 2003).

Electrophilic Fluorination Reagents

Yasui et al. (2011) discussed the development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), as a sterically demanding analogue of a popular fluorinating agent. This reagent was found to improve the enantioselectivity of products in certain fluorination reactions, underscoring its potential utility in synthetic organic chemistry (Yasui et al., 2011).

Properties

IUPAC Name

5-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHWHUNUVMMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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